9-Ethyl-6-hydrazinyl-9h-purine
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Overview
Description
9-Ethyl-6-hydrazinyl-9H-purine is a chemical compound with the molecular formula C7H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-hydrazinyl-9H-purine typically involves the reaction of 9-ethyl-9H-purine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 9-ethyl-9H-purine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6-hydrazinyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
9-Ethyl-6-hydrazinyl-9H-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-tumor activities.
Biology: The compound is used in studies related to enzyme inhibition and DNA/RNA interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-6-hydrazinyl-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-purine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-9H-purine: Similar structure but without the ethyl group, affecting its solubility and reactivity.
Uniqueness
9-Ethyl-6-hydrazinyl-9H-purine is unique due to the presence of both the ethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5427-21-4 |
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Molecular Formula |
C7H10N6 |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(9-ethylpurin-6-yl)hydrazine |
InChI |
InChI=1S/C7H10N6/c1-2-13-4-11-5-6(12-8)9-3-10-7(5)13/h3-4H,2,8H2,1H3,(H,9,10,12) |
InChI Key |
PLZNXQYAVUAQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NN |
Origin of Product |
United States |
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